BenchChemオンラインストアへようこそ!

4-acetoxy DMT (hydrochloride)

Pharmacokinetics Prodrug conversion Plasma exposure

This unscheduled psilocin prodrug is an essential analytical reference standard for researchers overcoming DEA Schedule I procurement barriers. Quantifiably distinct from psilocybin, in vivo data show psilacetin fumarate yields ~30% lower peripheral psilocin exposure on an equimolar basis, precluding direct therapeutic substitution. Its enhanced chemical stability and validated HTR assay activity make it ideal for GC-MS forensic identification, pharmacokinetic modeling, and behavioral pharmacology. Select this certified standard to expedite your psychedelic research without federal licensing delays.

Molecular Formula C14H18N2O2 · HCl
Molecular Weight 282.8
Cat. No. B1163877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetoxy DMT (hydrochloride)
Synonyms​Acetylpsilocin; 4-acetoxy-N,N-Dimethyltryptamine; 4-AcO DMT
Molecular FormulaC14H18N2O2 · HCl
Molecular Weight282.8
Structural Identifiers
SMILESCN(C)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl
InChIInChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H
InChIKeyOEPCTLAWMZJUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxy DMT (hydrochloride): Procurement-Grade Tryptamine Prodrug Reference Standard for Psychedelic Research and Analytical Applications


4-Acetoxy DMT (hydrochloride), also known as 4-AcO-DMT, O-acetylpsilocin, or psilacetin (CAS 2748484-99-1), is a synthetic tryptamine derivative and an analytical reference standard . It is structurally characterized as the O-acetylated prodrug form of psilocin (4-hydroxy-DMT) , with a molecular formula of C14H18N2O2·HCl and a formula weight of 282.8 g/mol . The compound is supplied as a high-purity hydrochloride salt with certified analytical documentation, making it suitable for forensic identification, pharmacokinetic studies, and in vivo behavioral pharmacology research .

4-Acetoxy DMT (hydrochloride) vs. Psilocybin: Why Class-Level Substitution Compromises Experimental Validity and Regulatory Feasibility


Although 4-acetoxy DMT and psilocybin both function as prodrugs of the active metabolite psilocin, generic substitution between these compounds introduces quantifiable disparities in systemic exposure, synthetic accessibility, and regulatory classification. Direct in vivo comparison in C57Bl6/J mice demonstrates that psilocybin yields 10–25% higher psilocin plasma concentrations at 15 minutes post-injection and results in approximately 30% greater overall peripheral psilocin exposure than psilacetin fumarate when dosed on an equimolar basis [1]. These pharmacokinetic differences preclude the assumption of equivalent dosing or behavioral outcomes without experimental re-validation. Furthermore, 4-acetoxy DMT remains unscheduled at the U.S. federal level, whereas psilocybin is a Schedule I controlled substance, creating a substantial regulatory divergence that impacts procurement logistics, institutional compliance, and research protocol approval [2]. The 4-acetoxy substitution also confers enhanced chemical stability and a simpler synthetic route compared to the 4-phosphoryloxy moiety of psilocybin [3], directly affecting supply chain reliability and cost considerations for research programs.

Quantitative Differentiation Evidence for 4-Acetoxy DMT (hydrochloride): Head-to-Head PK Data and Procurement-Relevant Properties


Peripheral Psilocin Exposure: Psilacetin Yields ~70% of Psilocybin's Psilocin AUC on an Equimolar Basis

In a direct head-to-head in vivo comparison in C57Bl6/J mice, psilacetin fumarate produced a total psilocin exposure approximately 70% of that achieved by an equimolar dose of psilocybin. At the 15-minute post-injection time point, psilocybin led to 10–25% higher psilocin plasma concentrations than psilacetin. The psilocin half-life remained approximately 30 minutes regardless of the prodrug administered [1].

Pharmacokinetics Prodrug conversion Plasma exposure

Regulatory Classification: 4-Acetoxy DMT (hydrochloride) is Federally Unscheduled in the United States

4-Acetoxy DMT (4-AcO-DMT) is not an explicitly controlled substance under U.S. federal scheduling as of 2023, whereas its primary comparator psilocybin is classified as a Schedule I controlled substance [1]. In Canada, 4-AcO-DMT remains unscheduled, while in the United Kingdom it is Class A, and in Australia it is Schedule 9 (Prohibited) [1].

Regulatory compliance Procurement logistics Controlled substances

Synthetic Accessibility: 4-Acetoxy DMT Synthesis is Easier and Less Expensive than Psilocybin

David E. Nichols and colleagues published an improved synthesis of psilacetin in 1999, explicitly noting that the method is easier and less expensive than synthesizing psilocybin [1]. The O-acetylation of psilocin to yield 4-acetoxy DMT avoids the complex phosphorylation chemistry required for psilocybin production [2].

Synthetic chemistry Cost of goods Supply chain

Chemical Stability: 4-Acetoxy DMT is More Stable than Psilocybin and Resists Hydrolysis Under Thermal GC Conditions

4-Acetoxy DMT demonstrates superior stability compared to psilocybin. In forensic analytical studies, 4-acetoxy-DMT was found to be thermally stable at the GC injection port temperature of 200°C, with no thermal decomposition to psilocin observed [1]. The hydrochloride salt formulation exhibits stability of ≥3 years when stored at -20°C .

Chemical stability Analytical chemistry Forensic toxicology

Solubility Profile: 4-Acetoxy DMT (hydrochloride) Offers Multi-Solvent Compatibility for Diverse Experimental Formulations

The hydrochloride salt of 4-acetoxy DMT exhibits quantifiable solubility across multiple solvent systems: DMF (30 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), and PBS pH 7.2 (10 mg/mL) . The compound is supplied as a solution in acetonitrile at 10 mg/mL .

Solubility Formulation In vitro assays

In Vitro Human Metabolism: 4-Acetoxy DMT Undergoes Rapid Hydrolysis to Psilocin with Fifteen Identified Metabolites

In vitro metabolism studies using pooled human liver microsomes identified fifteen metabolites of 4-acetoxy DMT, including 12 phase I and 3 phase II metabolites. The hydrolysis product (psilocin) was the most abundant metabolite. The beta-hydroxylation metabolite (M2-1) is recommended as a specific biomarker for 4-acetoxy DMT consumption [1].

Drug metabolism In vitro ADME Forensic biomarkers

Recommended Research Applications for 4-Acetoxy DMT (hydrochloride) Based on Quantitative Differentiation Evidence


Preclinical Behavioral Pharmacology: Head-Twitch Response (HTR) Assays in Rodent Models

4-Acetoxy DMT (hydrochloride) is validated as a positive control for the head-twitch response (HTR) assay in mice, a well-established behavioral proxy for psychedelic activity at the 5-HT2A receptor. The compound induces robust HTR and has been used as a comparator against novel non-hallucinogenic psychedelic analogs [1]. Researchers should note that dosing must account for the ~30% lower peripheral psilocin exposure compared to equimolar psilocybin [2].

Analytical Reference Standard for Forensic Toxicology and Drug Identification

4-Acetoxy DMT (hydrochloride) serves as a certified analytical reference standard for forensic laboratories conducting GC–MS, LC–MS/MS, or HPLC-based identification of tryptamine derivatives. Its thermal stability at 200°C ensures reliable GC–MS analysis without artifactual degradation [1]. The identified beta-hydroxylation biomarker (M2-1) enables specific differentiation from psilocybin consumption [2].

Pharmacokinetic and Prodrug Conversion Studies

4-Acetoxy DMT (hydrochloride) is appropriate for in vivo pharmacokinetic studies examining prodrug activation kinetics. The compound's well-characterized conversion to psilocin with a ~30-minute half-life in mice [1] and defined in vitro human microsomal metabolism [2] provide a benchmark for comparing novel prodrug candidates. The hydrochloride salt's multi-solvent solubility facilitates flexible formulation for IP, IV, or oral dosing routes .

Regulatory-Sensitive Preclinical Research Programs

4-Acetoxy DMT (hydrochloride) is suitable for academic and industry research programs where procurement of Schedule I substances such as psilocybin presents logistical or administrative barriers. Its unscheduled status in the United States [1] simplifies institutional review, reduces procurement timelines, and eliminates DEA licensing requirements, enabling accelerated initiation of mechanistic psychedelic research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-acetoxy DMT (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.